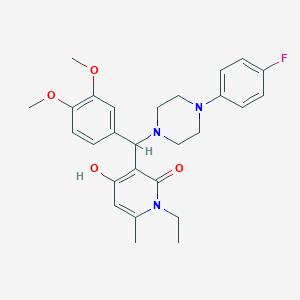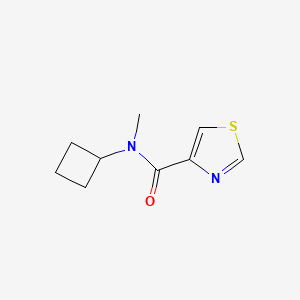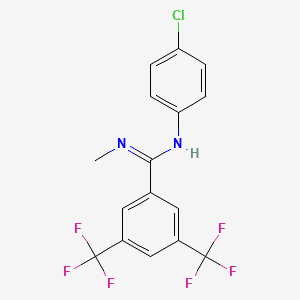![molecular formula C18H17N3O2S2 B2354081 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-96-9](/img/structure/B2354081.png)
2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a fascinating compound in organic chemistry with a complex and intriguing structure This compound exhibits unique chemical properties that make it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves the following key steps:
Formation of the Pyrimidine Ring: The synthesis begins with the construction of the pyrimidine ring through the reaction of appropriate aldehydes or ketones with guanidine or its derivatives under basic conditions.
Introduction of the Quinoline Moiety: The pyrimidine ring is then fused with a quinoline derivative through a cyclization reaction, often mediated by a strong acid or a Lewis acid catalyst.
Addition of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a suitable thiophene derivative and a palladium catalyst.
Thioether Formation: The final step involves the addition of allyl thiol to the compound, which is facilitated by a nucleophilic substitution reaction under mild conditions.
Industrial Production Methods: For large-scale industrial production, the synthesis may be optimized for efficiency, yield, and cost-effectiveness. Common strategies include:
Using more robust catalysts and reagents that are economically feasible.
Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Utilizing automation and high-throughput screening to identify the best reaction conditions and optimize the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various types of reactions, including:
Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be employed to modify the thiophene or quinoline rings. Common reducing agents include lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can modify the allyl or thiophenyl groups. Typical reagents for these reactions include alkyl halides, amines, or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can result in deoxygenated or fully reduced compounds
Aplicaciones Científicas De Investigación
2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications:
Chemistry: In organic chemistry, it serves as a versatile building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown promise in biological studies, particularly in the modulation of enzyme activity and protein interactions.
Medicine: Preliminary studies suggest potential medicinal applications, such as antiviral, antibacterial, or anticancer properties, due to its unique structural features.
Industry: It is used in the development of advanced materials, such as organic semiconductors or catalysts, due to its electronic properties and chemical stability.
Mecanismo De Acción
The compound's mechanism of action depends on its specific application. In biological contexts, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and resulting in various biological effects. The presence of the quinoline and thiophene rings likely contributes to its ability to interact with these targets through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(methylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
2-(ethylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
2-(propylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Uniqueness: What sets 2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione apart from similar compounds is the presence of the allylthio group, which can participate in unique chemical reactions and interactions that methyl, ethyl, and propyl analogs cannot. This gives it distinct reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
2-prop-2-enylsulfanyl-5-thiophen-2-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-2-8-25-18-20-16-15(17(23)21-18)14(12-7-4-9-24-12)13-10(19-16)5-3-6-11(13)22/h2,4,7,9,14H,1,3,5-6,8H2,(H2,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSKPKJWAXSMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CS4)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2353999.png)




![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354005.png)

![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354009.png)
![8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354010.png)

![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2354017.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354021.png)
